Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate” is a chemical compound123. Unfortunately, I couldn’t find more specific details about this compound in the available resources.
Synthesis Analysis
I couldn’t find specific information on the synthesis of this particular compound. However, compounds with similar structures are often synthesized through various organic reactions involving nucleophilic substitutions or condensation reactions4.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies5. Unfortunately, I couldn’t find specific data on the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups6. Without specific information on this compound, it’s difficult to predict its reactivity. However, compounds with similar structures may undergo reactions such as nucleophilic substitutions or condensations7.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight123. Unfortunately, I couldn’t find specific data on the physical and chemical properties of this compound.Scientific Research Applications
Hydrogen Bonding and Crystal Structure
The compound methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate shares structural similarities with certain anticonvulsant enaminones. Studies on related compounds reveal intricate hydrogen bonding and crystal structures, as observed in three different enaminones, including one with a pyridinyl derivative forming an intramolecular C–H⋯N(pyridinyl) hydrogen bond, suggesting potential stability and interactive properties in similar compounds (Kubicki, Bassyouni & Codding, 2000).
Chemical Synthesis and Reactions
The synthetic pathways and reactions of compounds structurally related to the mentioned compound are diverse and complex. For instance, the preparation of carboxamides from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and subsequent reactions underline the intricacy involved in synthesizing and manipulating such compounds (Sedlák, Drabina, Lánský & Svoboda, 2008). Additionally, the synthesis and characterization of derivatives like 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate highlight the versatility and potential of such compounds in chemical research (Ramazani, Kazemizadeh, Ślepokura & Lis, 2011).
Crystallographic Studies
Crystallographic analysis of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which may share structural features with the compound , reveals details about molecular conformation, hydrogen bonding, and overall stability, contributing to our understanding of such molecules (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2004).
Chemical Reactions and Stability
Exploring the chemical behavior of similar molecules, like the synthesis of novel pyrido and thieno derivatives, sheds light on the reactivity and potential applications of these compounds in various chemical contexts (Al-Issa, 2012). The intricate reactions and stability of related compounds, like the stable o-quinoid 10-π-electron system Furo, offer insights into the structural and reactive intricacies of such complex molecules (Sarkar, Ghosh & Chow, 2000).
Safety And Hazards
Future Directions
The future directions for research on a compound depend on its potential applications. For example, if a compound shows promising biological activity, it may be further studied for potential therapeutic uses48. Without specific information on this compound, it’s difficult to predict future research directions.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a specialist or conduct further research.
properties
IUPAC Name |
methyl 3-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c1-27-19(26)16-15(6-8-28-16)22-17(24)12-3-2-7-23(18(12)25)10-11-4-5-13(20)14(21)9-11/h2-9H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIGOQWHIYEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate |
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